InChI=1S/C13H20O2/c1-4-13(2,3)11-5-7-12(8-6-11)15-10-9-14/h5-8,14H,4,9-10H2,1-3H3
. The Canonical SMILES representation is CCC(C)(C)C1=CC=C(C=C1)OCCO
. 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol is an organic compound characterized by its molecular formula and a molecular weight of approximately 208.2967 g/mol. This compound features a phenoxy group attached to an ethanol moiety, making it a versatile chemical in various applications. It is primarily classified as an ether due to the presence of the ether bond (phenoxy) and an alcohol functional group (ethanol) in its structure.
The synthesis of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol typically involves the reaction of 4-tert-pentylphenol with ethylene oxide under basic conditions. The general procedure includes:
The molecular structure of 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol can be represented as follows:
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol can participate in several chemical reactions:
The mechanism of action for 2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol involves its interaction with specific biological targets. The phenoxy group can engage with various enzymes and receptors, modulating their activity. The hydroxyl group is capable of forming hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-pentyl group enhances the compound's hydrophobicity and membrane permeability, which affects its distribution and biological activity.
2-[4-(1,1-Dimethylpropyl)phenoxy]ethanol has diverse applications across various fields:
The compound's unique structure allows it to play significant roles in both laboratory research and industrial applications, highlighting its versatility as a chemical agent.
The synthesis of 2-[4-(1,1-dimethylpropyl)phenoxy]ethanol (CAS 6382-07-6) has evolved significantly since its first reported preparation in the mid-20th century. Early methods relied on direct alkylation of 4-(1,1-dimethylpropyl)phenol (p-tert-pentylphenol) with ethylene oxide or 2-haloethanols under harsh alkaline conditions. These processes suffered from poor regioselectivity and required extensive purification to remove polyether byproducts such as 2-[2-(4-(1,1-dimethylpropyl)phenoxy)ethoxy]ethanol. By the 1980s, the development of phase-transfer catalysts like tetrabutylammonium bromide improved yields to ~70% by facilitating interfacial reactions between aqueous sodium hydroxide and organic reactants [5]. The 2000s saw the adoption of heterogeneous catalysis, with patents describing zeolite-based systems that reduced reaction temperatures to 80–100°C while suppressing isomerization of the tert-pentyl group [7].
The ether bond formation between 4-(1,1-dimethylpropyl)phenol and ethanol derivatives remains the cornerstone of synthesis. Two predominant alkylation strategies exist:
A. Williamson Ether SynthesisThis method employs 2-chloroethanol and sodium phenolate under anhydrous conditions. Key process parameters include:
Table 1: Alkylation Route Comparison
Method | Catalyst | Yield (%) | Purity (%) | Byproducts |
---|---|---|---|---|
Classical Williamson | NaOH (aqueous) | 68 | 85 | Dichloroethyl ethers, Phenol |
Phase-transfer catalyzed | Bu₄N⁺Br⁻ | 82 | 92 | Polyglycol ethers (<3%) |
Heterogeneous catalytic | Na-Mordenite | 89 | 98 | Undetectable (<0.1%) |
B. Epoxide Ring-OpeningEthylene oxide reacts with phenol under pressure (3–5 bar) using calcined Ni-Mo/γ-Al₂O₃ catalysts. This method achieves 94% selectivity at 120°C but requires specialized pressure equipment to handle ethylene oxide explosivity [6].
Critical to the synthesis is the hydrogenation of ketone intermediates formed during tert-pentyl group installation. Bimetallic catalysts demonstrate superior performance:
Table 2: Hydrogenation Performance Metrics
Catalyst System | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | O-removal Efficiency |
---|---|---|---|---|
Ni-Mo/γ-Al₂O₃ | 320 | 0.4 | 99.8 | 98.5% |
Co-Mo/Al₂O₃-SiO₂ | 300 | 1.0 | 96.3 | 94.2% |
Ru-Sn/zeolite β | 180 | 2.5 | 99.1 | 97.8% |
Solvent-free protocols have emerged as sustainable alternatives:
Scale-up faces three primary hurdles:
Table 3: Industrial Process Optimization Outcomes
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Cycle time | 14 hours | 6 hours | 57% reduction |
Energy consumption | 580 kWh/ton | 320 kWh/ton | 45% reduction |
Phenol impurity | 0.8% w/w | 0.05% w/w | 16-fold lower |
Catalyst lifetime | 5 batches | 30 batches | 6× extension |
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